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2-Acetamido-2-(4-fluorophenyl)propanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid. Its molecular formula is with a molecular weight of 225.22 g/mol. The compound features an acetamido group and a 4-fluorophenyl moiety, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry . The presence of the fluorine atom enhances its biological activity and stability, making it a subject of interest in pharmacological research.
The synthesis of 2-Acetamido-2-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. A common method includes:
For industrial production, similar synthetic routes may be employed but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield during production processes.
2-Acetamido-2-(4-fluorophenyl)propanoic acid has various applications across different fields:
Several compounds share structural similarities with 2-Acetamido-2-(4-fluorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | 267401-33-2 | 0.79 |
| (R)-2-Acetamido-2-phenylacetic acid | 14257-84-2 | 0.75 |
| (S)-2-Acetamido-2-phenylacetic acid | 42429-20-9 | 0.75 |
| 2-(4-Fluorobenzamido)propanoic acid | 451-28-5 | 0.75 |
| 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | 1289942-66-0 | 0.74 |
These compounds illustrate the diversity within the class of acetamido-substituted propanoic acids while highlighting the unique fluorinated structure of 2-Acetamido-2-(4-fluorophenyl)propanoic acid that may confer distinct biological activities and applications .
Phase-transfer catalysis (PTC) has emerged as a robust method for synthesizing enantiomerically enriched α-amino acids, including 2-acetamido-2-(4-fluorophenyl)propanoic acid. A key strategy involves the alkylation of glycine-derived Schiff bases under biphasic conditions, where a chiral phase-transfer catalyst facilitates the transfer of reactive intermediates across aqueous and organic phases. For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base with 4-fluorobenzyl bromide in the presence of a Cinchona alkaloid-derived catalyst (e.g., 6 in ) achieves high enantioselectivity (up to 94% ee) . Critical parameters include:
Table 1: Representative Phase-Transfer Catalyzed Alkylation Conditions
| Substrate | Catalyst | Base | Solvent | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| tert-Butyl glycinate-BP | Cinchona-derived 6 | K₂CO₃ (aq) | Toluene | 94 | 78 | |
| Schiff base | N-Benzylcinchoninium | CsOH·H₂O | CH₂Cl₂ | 89 | 82 |
Cinchona alkaloid-based catalysts are pivotal in asymmetric synthesis due to their modular structures and tunable stereoelectronic properties. For 2-acetamido-2-(4-fluorophenyl)propanoic acid, bifunctional catalysts incorporating thiourea or sulfonamide moieties enhance enantiocontrol by simultaneously activating electrophilic and nucleophilic partners. Notable examples include:
A comparative study of Cinchona-derived systems revealed that steric bulk at the C9 position of the alkaloid backbone is critical for suppressing racemization. For example, catalysts with tert-butyl groups at C9 exhibit superior enantioselectivity (92% ee) compared to unmodified analogs (75% ee) .
Enantioselective C–C bond construction is central to assembling the quaternary stereocenter of 2-acetamido-2-(4-fluorophenyl)propanoic acid. Two dominant approaches include:
Mechanistic Insight: In phase-transfer alkylation, the catalyst’s ammonium center deprotonates the glycine Schiff base, generating a chiral ion pair that reacts with the electrophile (4-fluorobenzyl bromide) to form the C–C bond .
Scaling asymmetric syntheses of 2-acetamido-2-(4-fluorophenyl)propanoic acid presents challenges in maintaining enantiopurity and reaction efficiency:
Table 2: Scalability Parameters for Phase-Transfer Alkylation
| Parameter | Lab Scale (mg) | Pilot Scale (kg) | Challenges |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% | Cost and recovery |
| Temperature Control | –20°C | 0°C | Heat dissipation |
| Reaction Time | 24 h | 48 h | Catalyst decomposition |